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Compound of Interest

Compound Name: Aluminiumformiat

Cat. No.: B15289006 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the analytical

characterization of Aluminiumformiat (aluminum formate). The following techniques are

covered:

X-ray Diffraction (XRD) for phase identification and crystallographic analysis.

Fourier-Transform Infrared Spectroscopy (FTIR) for the identification of functional groups.

Thermogravimetric Analysis (TGA) to assess thermal stability and decomposition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation.

Elemental Analysis for the determination of elemental composition.

X-ray Diffraction (XRD)
Application Note:

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline

structure of materials. For aluminum formate, XRD is employed to confirm the crystal phase,

determine the lattice parameters, and identify any crystalline impurities. Aluminum formate

typically exhibits a structure analogous to ReO₃.[1] It can also exist in hydrated forms, which

can be differentiated by their unique diffraction patterns.
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Experimental Protocol:

Instrument: Bruker D8 ADVANCED diffractometer or equivalent.[1]

Radiation Source: Cu Kα radiation (λ = 1.5418 Å).[1]

Operating Conditions: 40 kV and 40 mA.[1]

Sample Preparation: A fine powder of the aluminum formate sample is gently pressed into a

sample holder.

Data Collection:

2θ Range: 10° to 60°.[1]

Step Size: 0.02°.[1]

Scan Speed: 1 second per step.[1]

Data Analysis: The resulting diffraction pattern is analyzed using appropriate software to

identify the crystalline phases by comparing the peak positions and intensities to reference

patterns from a database (e.g., JCPDS).

Quantitative Data Summary:

Parameter Value Reference

Crystal System
Cubic (for activated

Al(HCOO)₃)
[1]

Space Group
Pm-3m (for activated

Al(HCOO)₃)
[1]

Lattice Parameter (a) Varies with hydration state [1]

Logical Relationship Diagram: XRD Analysis Workflow
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XRD Analysis Workflow for Aluminiumformiat

Sample Preparation

XRD Data Acquisition

Data Processing and Interpretation

Start with Aluminiumformiat Powder

Grind to a fine powder (if necessary)

Mount powder on sample holder

Place sample in XRD instrument

Set parameters (2θ range, step size, scan speed)

Run XRD scan

Process raw diffraction data

Identify crystalline phases (compare to database)

Determine lattice parameters

Report findings

Click to download full resolution via product page

Caption: Workflow for XRD analysis of Aluminiumformiat.
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Fourier-Transform Infrared Spectroscopy (FTIR)
Application Note:

Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared

spectrum of absorption or emission of a solid, liquid, or gas. For aluminum formate, FTIR is

used to identify the characteristic vibrational frequencies of the formate (HCOO⁻) ligands and

to confirm the presence of Al-O bonds. It can also be used to detect the presence of water in

hydrated samples.

Experimental Protocol:

Instrument: Agilent Technologies Cary 600 series FTIR spectrometer or equivalent.[1]

Sample Preparation: A small amount of the aluminum formate sample is mixed with

potassium bromide (KBr) and pressed into a transparent thin pellet.[1]

Data Collection:

Spectral Range: Typically 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 32 scans are co-added to improve the signal-to-noise ratio.

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption

bands.

Quantitative Data Summary:
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Wavenumber (cm⁻¹) Assignment

~3400 (broad) O-H stretching (in hydrated samples)

~2900 C-H stretching of the formate group

~1620
Asymmetric C=O stretching of the formate

group

~1390 Symmetric C-O stretching of the formate group

~1100 C-H in-plane bending of the formate group

~780 O-C-O bending of the formate group

Below 700 Al-O stretching and lattice vibrations

Thermogravimetric Analysis (TGA)
Application Note:

Thermogravimetric Analysis (TGA) is a thermal analysis technique in which the mass of a

sample is measured over time as the temperature changes. TGA is used to determine the

thermal stability of aluminum formate and to study its decomposition profile. The analysis can

reveal the temperatures at which dehydration and decomposition of the formate ligands occur,

as well as the final residual mass, which is typically alumina (Al₂O₃). Activated aluminum

formate is reported to be thermally stable up to approximately 523 K (250 °C) in air.[1]

Experimental Protocol:

Instrument: Q500 Thermogravimetric Analyzer or equivalent.[1]

Sample Preparation: Approximately 13 mg of the aluminum formate sample is placed in an

alumina or platinum crucible.[1]

Data Collection:

Temperature Range: Room temperature to 1000 °C.

Heating Rate: 10 °C/min.[1]
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Atmosphere: Nitrogen gas flow (60 ml/min purge + 40 ml/min protective).[1]

Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are

analyzed to determine the onset and peak temperatures of mass loss events.

Quantitative Data Summary:

Temperature Range (°C) Mass Loss (%) Assignment

< 250 Variable
Dehydration (loss of water

molecules)

250 - 450 ~60-70%
Decomposition of formate

ligands

> 450 Stable Residual alumina (Al₂O₃)

Logical Relationship Diagram: Thermal Decomposition Pathway
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Thermal Decomposition of Aluminiumformiat

Initial State

Dehydration

Decomposition

Final Product

Al(HCOO)₃·nH₂O

Al(HCOO)₃

< 250 °C
- nH₂O

Intermediate Species

250 - 450 °C
- CO, CO₂, H₂

Al₂O₃

> 450 °C

Click to download full resolution via product page

Caption: Thermal decomposition pathway of Aluminiumformiat.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note:
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Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for

probing the local environment of atomic nuclei. For aluminum formate, ²⁷Al Magic Angle

Spinning (MAS) NMR is particularly useful for determining the coordination environment of the

aluminum atoms. In aluminum formate, aluminum is typically found in an octahedral (six-

coordinate) environment.

Experimental Protocol:

Instrument: Bruker Avance spectrometer or equivalent.

Sample Preparation: The solid aluminum formate sample is packed into a zirconia rotor (e.g.,

4 mm).

Data Collection (²⁷Al MAS NMR):

Magnetic Field: 9.4 T or higher.

MAS Rate: 10-15 kHz.

Pulse Sequence: A single-pulse excitation with a short pulse width (e.g., 1-2 µs) is typically

used.

Recycle Delay: A short recycle delay (e.g., 1-5 s) can be used due to the relatively fast

relaxation of the quadrupolar ²⁷Al nucleus.

Referencing: The chemical shifts are referenced externally to a 1 M aqueous solution of

Al(NO₃)₃.

Data Analysis: The resulting spectrum is analyzed to identify the chemical shifts and line

shapes of the aluminum species.

Quantitative Data Summary:

Nucleus
Chemical Shift
(ppm)

Assignment Reference

²⁷Al ~0 to -30
Octahedrally

coordinated aluminum
[2]
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Elemental Analysis
Application Note:

Elemental analysis is used to determine the mass fractions of carbon, hydrogen, and aluminum

in a sample of aluminum formate. This information is crucial for confirming the empirical

formula of the synthesized material and assessing its purity. Standard methods for the chemical

analysis of aluminum and its compounds, such as those outlined by ASTM, can be adapted for

this purpose.[3]

Experimental Protocol (General Approach):

Carbon and Hydrogen Analysis:

A CHN analyzer is typically used.

A weighed amount of the aluminum formate sample is combusted in a high-oxygen

environment.

The resulting CO₂ and H₂O are detected and quantified to determine the carbon and

hydrogen content.

Aluminum Analysis:

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES): This is a

common and accurate method for determining the aluminum content.[4]

A weighed sample of aluminum formate is digested in an appropriate acid mixture.

The resulting solution is introduced into the ICP-AES instrument, and the emission from

excited aluminum atoms is measured to determine its concentration.

Quantitative Data Summary (Theoretical Values for Al(HCOO)₃):
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Element Symbol
Atomic Mass (
g/mol )

Molar Mass (
g/mol )

Mass
Percentage
(%)

Aluminum Al 26.98 162.03 16.65

Carbon C 12.01 162.03 22.24

Hydrogen H 1.01 162.03 1.87

Oxygen O 16.00 162.03 59.24

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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